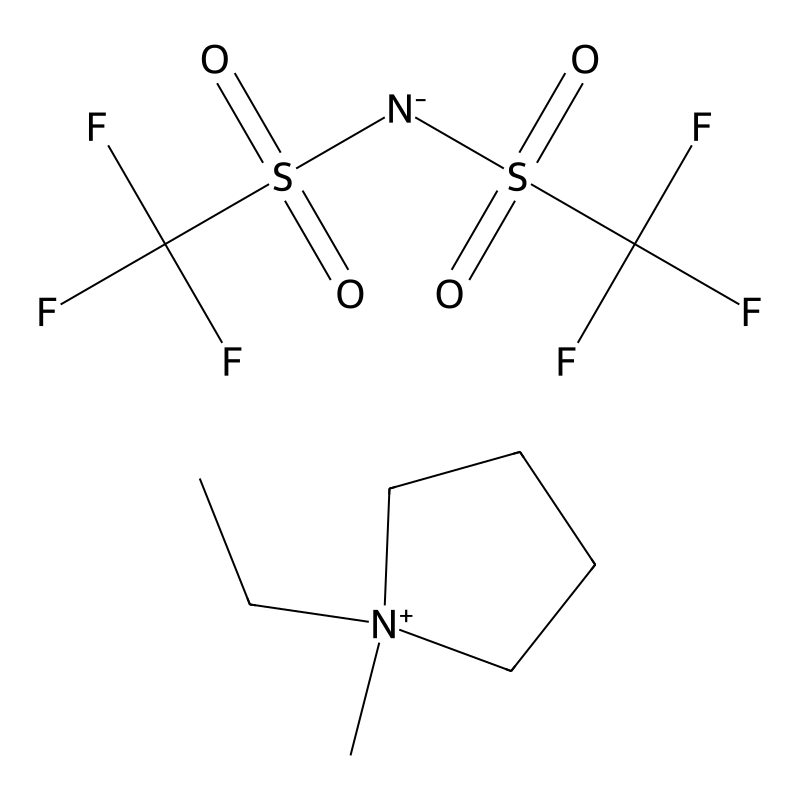1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrolytes for Electrochemical Devices
EMIM TfSI possesses high ionic conductivity, electrochemical stability, and a wide liquid range, making it a valuable candidate for electrolytes in batteries, fuel cells, and supercapacitors []. Research is ongoing to optimize EMIM TfSI-based electrolytes for improved performance and specific applications [].
Solvent for Catalysis
EMIM TfSI's ability to dissolve various organic and inorganic compounds makes it a useful solvent for catalytic reactions. Researchers are exploring its potential in areas like biomass conversion, organic synthesis, and transition-metal catalysis due to its tunable properties and reusability [, ].
Material Science Applications
EMIM TfSI is being investigated for its role in the development of functional materials like lubricants, ionic liquids polymers, and electrolytes for dye-sensitized solar cells due to its lubricating properties, thermal stability, and ability to dissolve relevant materials [, ].
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a member of the family of ionic liquids, specifically classified as a 1-alkyl-1-methylpyrrolidinium compound. Its chemical formula is , and it has a molecular weight of approximately 394.35 g/mol. This compound is notable for its high thermal stability and low volatility, making it suitable for various applications in electrochemistry and materials science .
The synthesis of 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide typically involves:
- Preparation of Pyrrolidine Derivatives: Starting from pyrrolidine, ethyl and methyl groups are introduced through alkylation.
- Formation of the Anion: The bis(trifluoromethylsulfonyl)imide anion can be generated from the reaction of trifluoromethanesulfonic acid with nitrogen-containing bases.
- Ion Exchange: The resulting cation and anion are combined to yield the final ionic liquid product.
These steps may vary depending on specific laboratory protocols and desired purity levels .
1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide has several noteworthy applications:
- Electrolyte in Lithium-Ion Batteries: Its ionic conductivity makes it suitable for use as an electrolyte, enhancing battery performance.
- Dye-Sensitized Solar Cells: It is being explored as a potential component in solar energy applications due to its favorable electrochemical properties.
- Solvent for
Interaction studies have focused on the behavior of 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in various environments:
- Ionic Conductivity Measurements: Research has shown that this compound exhibits high ionic conductivity, essential for its role in energy storage devices.
- Thermal Stability Assessments: Studies indicate that this ionic liquid maintains stability over a wide temperature range, making it suitable for high-temperature applications.
- Compatibility with Other Materials: Investigations into its compatibility with electrode materials have demonstrated its potential to enhance performance in electrochemical cells .
Several compounds share structural similarities with 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Imidazolium-based | Often exhibits higher thermal stability but lower ionic conductivity compared to pyrrolidinium variants. |
| 1-Methyl-3-propylimidazolium trifluoromethanesulfonate | Imidazolium-based | More commonly used but less stable under extreme conditions than pyrrolidinium derivatives. |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Imidazolium-based | Generally more reactive but less effective as an electrolyte compared to the pyrrolidinium derivative. |
The unique combination of properties such as lower viscosity, higher thermal stability, and enhanced ionic conductivity distinguishes 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide from its counterparts, making it particularly valuable in energy applications .






